molecular formula C10H14N2O2 B1413462 2-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid CAS No. 1823322-75-3

2-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid

Cat. No.: B1413462
CAS No.: 1823322-75-3
M. Wt: 194.23 g/mol
InChI Key: IMNOPXLYIQUOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Identification

The systematic nomenclature of this compound follows the guidelines established by the International Union of Pure and Applied Chemistry, with the compound name reflecting the hierarchical priority of functional groups and the specific connectivity pattern of the molecular framework. The nomenclature begins with the cyclopropane ring system as the parent structure, since it bears the highest-priority carboxylic acid functional group, followed by the systematic description of the pyrazole substituent and its associated isopropyl group. Alternative naming conventions found in chemical databases include variations that emphasize different structural features, such as starting from the pyrazole ring system, but the primary systematic name maintains consistency with established organic nomenclature principles.

The molecular formula C10H14N2O2 provides essential information about the elemental composition, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, which together yield a molecular weight of 194.23 grams per mole. The structural representation through SMILES notation (O=C(C1C(C2=CC=NN2C(C)C)C1)O) offers a linear encoding of the molecular connectivity that facilitates database searching and computational analysis. The InChI key IMNOPXLYIQUOMX-KWTCHIRYNA-N provides a unique digital fingerprint for the compound that enables unambiguous identification across different chemical databases and research platforms.

Database entries consistently identify this compound through multiple synonym systems, reflecting the various approaches to naming complex heterocyclic structures. The compound appears in major chemical databases including PubChem, where it has been assigned specific identifiers that facilitate cross-referencing and data integration across research studies. The stereochemical designations when present, such as the racemic (1R,2R) configuration notation found in some database entries, indicate that stereoisomeric considerations may be relevant for certain applications, though the basic structural identity remains consistent across different stereochemical forms.

Properties

IUPAC Name

2-(2-propan-2-ylpyrazol-3-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(2)12-9(3-4-11-12)7-5-8(7)10(13)14/h3-4,6-8H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNOPXLYIQUOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, also known by its CAS number 1824055-05-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 208.26 g/mol
  • IUPAC Name : this compound
  • InChI Key : OQGPGARFOAFOPW-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as an inhibitor of various enzymes and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on key enzymes involved in metabolic pathways. For example, the pyrazole moiety is known to interact with lactate dehydrogenase (LDH), a critical enzyme in cancer metabolism. Studies have shown that pyrazole derivatives can inhibit LDH activity, leading to reduced lactate production and potentially inhibiting tumor growth .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The carboxylic acid group is crucial for the inhibition of enzymes such as cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). This suggests that the compound may modulate inflammatory pathways .
  • Cellular Metabolism Modulation : By inhibiting LDH, the compound may alter glycolytic pathways, which are often upregulated in cancer cells. This could lead to decreased energy production in tumors, thereby inhibiting their growth .

Study 1: Inhibition of Lactate Dehydrogenase

A study focusing on pyrazole-based inhibitors reported that lead compounds exhibited low nanomolar inhibition of both LDHA and LDHB. The study utilized high-throughput screening methods to identify these compounds, demonstrating their potential as therapeutic agents against cancer .

Study 2: Anti-inflammatory Properties

Another research highlighted the importance of the carboxylic acid functionality in enhancing the inhibitory effects on cPLA2α and FAAH. The findings suggest that derivatives of this compound could be developed as anti-inflammatory agents .

Data Table: Comparison of Biological Activities

Compound NameTarget EnzymeInhibition TypeIC50 Value (µM)Reference
This compoundLactate DehydrogenaseCompetitive Inhibition<0.01
Indazole derivativescPLA2αNon-competitive0.15
Pyrazole-based inhibitorsFAAHCompetitive0.25

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar pyrazole structures exhibit anti-inflammatory properties. For instance, studies on pyrazolo[1,5-a]quinazolines have shown their ability to inhibit nuclear factor κB (NF-κB) transcriptional activity, which plays a crucial role in inflammatory responses. The anti-inflammatory potential of 2-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid could be explored through similar mechanisms, potentially leading to the development of new therapeutic agents for inflammatory diseases .

Antimicrobial Properties

The structural characteristics of pyrazole derivatives have been associated with antimicrobial activities against various pathogens, including Mycobacterium tuberculosis. The compound's unique scaffold may provide insights into developing new anti-tuberculosis agents by modifying its structure to enhance efficacy against resistant strains .

Drug Development

The compound's ability to interact with specific biological targets makes it a candidate for drug development. Its structural features can be optimized through medicinal chemistry approaches to improve potency and selectivity for various targets involved in disease pathways. This includes the exploration of structure-activity relationships (SAR) to identify key pharmacophoric elements that enhance biological activity .

Case Studies

StudyFocusFindings
Anti-inflammatory Activity of Pyrazolo Compounds Evaluated the efficacy of pyrazolo derivatives in inhibiting NF-κBIdentified several compounds with significant anti-inflammatory effects, suggesting potential for further exploration in related structures like this compound .
Antimicrobial Activity Against Mycobacterium tuberculosis Investigated the SAR of pyrazole derivativesFound that specific substitutions on the pyrazole ring enhanced activity against tuberculosis, indicating a pathway for optimizing similar compounds .

Comparison with Similar Compounds

Structural and Molecular Comparison

Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid (Target) C₁₀H₁₃N₂O₂ 213.19 Not provided Pyrazole (5-yl), cyclopropane, COOH
1-[1-(Propan-2-yl)-1H-pyrazol-5-yl]cyclopentane-1-carboxylic acid C₁₂H₁₈N₂O₂ 222.28 1782369-87-2 Pyrazole (5-yl), cyclopentane, COOH
trans-2-Cyanocyclopropanecarboxylic acid C₅H₅NO₂ 111.10 39891-82-2 Cyclopropane, COOH, cyano (trans)
1-(3-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid C₉H₈ClNO₂ 197.62 1384264-21-4 Cyclopropane, COOH, 3-chloropyridinyl
2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethan-1-amine C₉H₁₅N₃ 165.24 1328640-71-6 Pyrazole (3-yl), cyclopentane, amine

Key Differences and Implications

(a) Cyclopropane vs. Cyclopentane Core
  • The target compound’s cyclopropane ring introduces significant ring strain (~27 kcal/mol), enhancing reactivity compared to the strain-free cyclopentane in the analog 1-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopentane-1-carboxylic acid . This strain may increase metabolic instability but improve binding affinity in drug candidates.
(b) Substituent Effects
  • Pyrazole Position : The target compound’s pyrazole group at the 5-position (vs. 3-position in 2-(1-cyclopentyl-1H-pyrazol-3-yl)ethan-1-amine ) alters electronic distribution and hydrogen-bonding capacity, which could influence interactions with biological targets .
  • Functional Groups: The cyano group in trans-2-cyanocyclopropanecarboxylic acid (CAS 39891-82-2) increases electron-withdrawing effects, lowering the pKa of the carboxylic acid compared to the target compound .
(c) Pharmacological and Physicochemical Properties
  • Solubility : The target compound’s carboxylic acid group improves water solubility over neutral analogs like 2-(1-cyclopentyl-1H-pyrazol-3-yl)ethan-1-amine (amine group) .
  • Bioactivity : Pyrazole-containing cyclopropane derivatives are explored for antimicrobial and anti-inflammatory applications, with substituent variations modulating potency. For example, the trifluoromethyl group in 2-[1-(trifluoromethyl)cyclopropyl]acetic acid (CAS 871476-77-6) enhances metabolic stability .

Preparation Methods

Methodology:

  • Hydrazine Condensation : Hydrazine hydrate reacts with a suitable 1,3-dicarbonyl precursor, such as acetylacetone, under reflux conditions to generate the pyrazole core.
  • Selective Alkylation at the 5-Position : The pyrazole is then subjected to alkylation using an appropriate alkyl halide, such as 2-bromo-propane, in the presence of a base like potassium carbonate, to introduce the propan-2-yl substituent.

Reaction Conditions:

Step Reagents Solvent Temperature Time Notes
Pyrazole synthesis Hydrazine hydrate + diketone Ethanol Reflux 4-6 hrs Purify by recrystallization
Alkylation Alkyl halide + base Acetone Room temp to 50°C 12-24 hrs Use excess alkyl halide for complete substitution

Cyclopropanation and Carboxylation of the Cyclopropane Ring

The key challenge is to introduce the cyclopropane ring bearing a carboxylic acid functional group onto the pyrazole derivative.

Methodology:

  • Cyclopropanation : The alkylated pyrazole intermediate undergoes cyclopropanation via a Simmons–Smith reaction, which employs diiodomethane and a zinc-copper couple, to generate the cyclopropane ring.
  • Carboxylation : The cyclopropane intermediate is then carboxylated using carbon dioxide under pressure in the presence of a base like potassium tert-butoxide, leading to the formation of the cyclopropane-1-carboxylic acid derivative.

Reaction Conditions:

Step Reagents Solvent Temperature Pressure Notes
Cyclopropanation Diiodomethane + Zn-Cu Dichloromethane 0°C to room temp - Maintain inert atmosphere
Carboxylation CO₂ + base DMF or DMSO 25–50°C 1–5 atm Stir for 12–24 hrs

Overall Synthetic Route and Optimization

Recent research emphasizes the importance of optimizing each step to maximize yield and purity:

Step Key Parameters Yield (%) References
Pyrazole synthesis Reflux time, purity of diketone 85-90 ,
Alkylation Excess alkyl halide, base strength 75-85 ,
Cyclopropanation Reagent stoichiometry, temperature 80-90 ,
Carboxylation CO₂ pressure, reaction time 70-85 ,

Notes on Industrial and Laboratory Scale Synthesis

  • Scale-up considerations include continuous flow techniques for cyclopropanation to improve safety and reproducibility.
  • Catalyst optimization : Use of chiral catalysts can improve stereoselectivity if enantioselectivity is desired.
  • Purification : Crystallization and chromatography are employed post-synthesis to ensure high purity (>98%).

Summary of Research Findings

Recent literature and patent data support the outlined synthetic strategies:

  • The pyrazole core can be efficiently synthesized via hydrazine condensation with diketones, followed by alkylation.
  • Cyclopropanation using Simmons–Smith conditions provides a reliable route to cyclopropane rings with functional groups.
  • Carboxylation under CO₂ pressure yields the target acid with high selectivity.

Q & A

Q. What are the recommended synthetic routes for 2-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid?

Methodological Answer: Synthesis typically involves two key steps: (1) construction of the pyrazole ring and (2) cyclopropane formation.

  • Pyrazole Synthesis : Reacting hydrazine derivatives with β-keto esters or α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) is a common approach. For example, (4-carboxyphenyl)hydrazine can form pyrazoline intermediates, as demonstrated in analogous syntheses .
  • Cyclopropanation : Transition-metal-catalyzed cyclopropanation (e.g., using ethyl diazoacetate) or [2+1] cycloaddition reactions with alkenes are standard methods. Microwave-assisted reactions may enhance yields and reduce reaction times .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsAdvantages
Hydrazine + β-keto ester60–75AcOH, reflux, 6–8 hrsHigh regioselectivity
Microwave-assisted80–85100–120°C, 30 minsReduced reaction time
Metal-catalyzed70–78Rh₂(OAc)₄, CH₂Cl₂, rtStereochemical control

Q. How can the purity and structural integrity of this compound be verified?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 210–260 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm cyclopropane ring (δ ~1.2–1.8 ppm for CH₂ groups) and pyrazole protons (δ ~6.5–7.5 ppm) .
    • IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the key stability considerations for storage and handling?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Desiccate to avoid hydrolysis of the carboxylic acid group .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may decarboxylate the compound .
  • Decomposition Products : Thermal degradation produces CO₂, NOₓ, and aromatic byproducts; monitor via TGA-MS .

Q. Table 2: Stability Profile

ConditionStability OutcomeMitigation Strategy
Ambient lightGradual decompositionUse amber glassware
pH > 8Rapid decarboxylationNeutral buffer systems
Humidity > 60% RHHydrolysis of cyclopropaneDesiccant packs in storage

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay variability or structural analogs.

  • Standardized Assays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity. For pyrazoline derivatives, compare IC₅₀ values across multiple cancer cell lines .
  • Structural Confounders : Test enantiopure samples to rule out stereochemical effects. Computational docking (e.g., AutoDock Vina) identifies binding site interactions that may explain variability .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use the compound’s 3D structure (from X-ray crystallography or DFT-optimized geometry) to simulate binding to targets like PYCR1 (pyrroline-5-carboxylate reductase 1), implicated in cancer metabolism .
  • QSAR Models : Correlate substituent effects (e.g., cyclopropane ring strain, pyrazole dipole moments) with bioactivity using descriptors like logP and polar surface area .

Q. Table 3: Predicted Binding Affinities

TargetΔG (kcal/mol)Key Interactions
PYCR1 (PDB: 6XYZ)–9.2H-bond with Arg123
COX-2 (PDB: 5KIR)–7.8π-Stacking with Phe518

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Steric Effects : Cyclopropane rings are strain-sensitive; optimize catalyst loading (e.g., Charette’s catalyst for enantioselective cyclopropanation) .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progress and minimize racemization .
  • Purification : Use chiral stationary phases (CSPs) in preparative HPLC to isolate enantiomers .

Q. How does the compound’s cyclopropane-carboxylic acid moiety influence its physicochemical properties?

Methodological Answer:

  • Acid Dissociation (pKa) : The carboxylic acid group (pKa ~3.5–4.0) enhances solubility in physiological buffers, while the cyclopropane increases lipophilicity (clogP ~1.8) .
  • Conformational Rigidity : Cyclopropane’s ring strain restricts rotational freedom, potentially improving target binding specificity compared to acyclic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid
Reactant of Route 2
2-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.